
1-甲基-2-氧代-N-((1-(吡啶-4-基)-1H-1,2,3-三唑-4-基)甲基)-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
This compound has shown potential in the treatment of cancer by binding to the E3 ligase protein cereblon (CRBN). It alters the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the breakdown of intrinsic downstream proteins . This mechanism can be particularly effective in cancers that are responsive to cereblon-binding drug therapies.
Anti-inflammatory Activity
The structure of this compound is conducive to anti-inflammatory activity. It has been evaluated for its ability to inhibit soybean lipoxygenase (LOX), which is an indication of its potential to reduce inflammation . LOX inhibitors are valuable in the treatment of chronic inflammatory diseases.
Antioxidant Properties
In addition to its anti-inflammatory effects, this compound has also been identified as a multi-target agent with antioxidant activity. It has shown the ability to inhibit lipid peroxidation and scavenge free radicals, which are crucial properties in combating oxidative stress .
Molecular Docking and Drug Design
The compound’s structure allows it to bind at alternative binding sites within target proteins, as revealed by in silico docking results. This makes it a valuable scaffold for drug design, where modifications can be made to enhance specificity and efficacy for various therapeutic targets .
Multi-Target Therapeutic Agent
Due to its diverse bioactivity profile, this compound is classified as a multi-target agent. It can simultaneously interact with multiple biological targets, which is a desirable feature in the development of drugs for complex diseases that involve several pathological pathways .
Structure-Activity Relationship (SAR) Studies
The compound serves as a basis for SAR studies, which are essential for understanding the relationship between the chemical structure of a molecule and its biological activity. These studies can lead to the optimization of the compound for increased potency and selectivity .
Synthetic Chemistry Research
The compound’s complex structure provides an excellent case study for synthetic chemists. It challenges them to develop novel synthetic routes and methodologies, which can be applied to the synthesis of other complex molecules .
Biochemical Research Tool
As a compound with a unique binding mechanism to proteins like CRBN, it can be used as a biochemical research tool to study protein-protein interactions, ubiquitination processes, and the role of E3 ligases in various cellular pathways .
属性
IUPAC Name |
1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWJVPISFFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

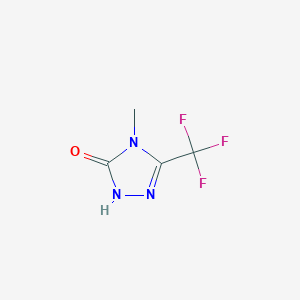
![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)
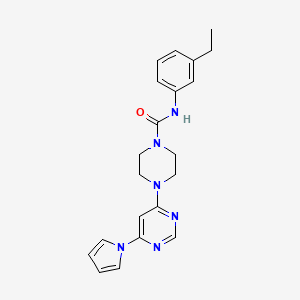
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)
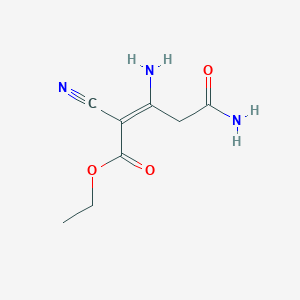
![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

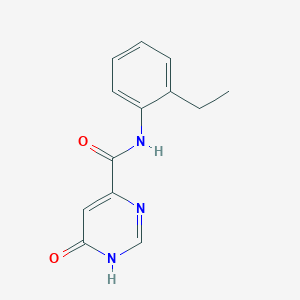
![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)
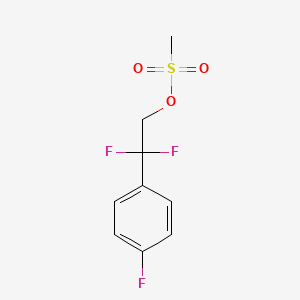
![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)
![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)